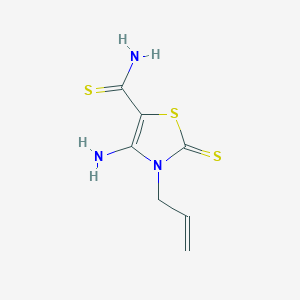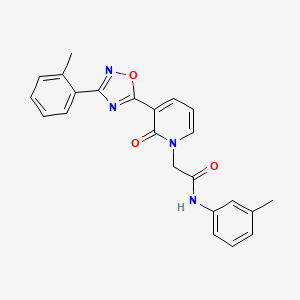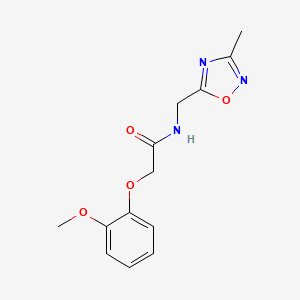![molecular formula C16H13N5O B2976185 N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea CAS No. 240115-83-7](/img/structure/B2976185.png)
N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions .Molecular Structure Analysis
The molecular structure of “N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea” is complex, with a molecular formula of C16H13N5O. The structure is composed of a phenyl group (a benzene ring), a pyridinyl group (a benzene ring with a nitrogen atom), and a pyrimidinyl group (a six-membered ring with two nitrogen atoms), all connected by urea linkages (a carbonyl group flanked by two amine groups).Chemical Reactions Analysis
The reaction of “N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea” is not hindered by either donor or acceptor groups on secondary amine rings containing sp2 C, sp3 C, O, S, and N atoms, as well as diverse functionalities including variant ring strain and chiral substrates .科学的研究の応用
N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea has been used in a number of scientific research studies due to its unique properties. It has been used as a ligand in coordination chemistry, as an inhibitor of enzymes, and as a substrate for drug metabolism studies. It has also been used as a model compound for studying the structure and function of proteins and nucleic acids.
作用機序
Target of Action
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea, also known as 1-phenyl-3-[4-(pyridin-2-yl)pyrimidin-2-yl]urea, selectively targets some members of the class III receptor tyrosine kinase family . These kinases play a crucial role in cell signaling pathways, and their overexpression or deregulation is often linked to the onset and progression of various cancers .
Mode of Action
The compound interacts with its targets, the class III receptor tyrosine kinases, by binding to their inactive domains . This binding is facilitated through numerous hydrogen bonds and hydrophobic interactions . The interaction results in the inhibition of the kinase activity, thereby disrupting the signaling pathways that these kinases regulate .
Biochemical Pathways
Upon binding to the class III receptor tyrosine kinases, N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea inhibits their activity, which in turn affects the downstream signaling pathways regulated by these kinases . These pathways are crucial for various cellular processes, including cell proliferation and survival. Therefore, the inhibition of these pathways can lead to the suppression of cancer cell growth .
Pharmacokinetics
It’s worth noting that the compound’s solubility in water may affect its absorption and distribution in the body
Result of Action
The molecular and cellular effects of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea’s action primarily involve the inhibition of class III receptor tyrosine kinase activity. This inhibition disrupts the downstream signaling pathways regulated by these kinases, leading to the suppression of cancer cell growth .
Action Environment
The action, efficacy, and stability of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea can be influenced by various environmental factors. For instance, the compound’s solubility in water can affect its absorption and distribution in the body Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and affect its action
実験室実験の利点と制限
N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea has several advantages and limitations for lab experiments. One advantage is that it can be synthesized from pyridine and urea in a two-step process that is mild and can be carried out at room temperature. Another advantage is that it has a wide range of applications in scientific research, such as being used as a ligand in coordination chemistry, as an inhibitor of enzymes, and as a substrate for drug metabolism studies. A limitation of this compound is that it is not very stable in the presence of light and oxygen and so should be stored in a dark, airtight container.
将来の方向性
N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea has a wide range of potential future applications. It could be used as a drug target for the development of new drugs. It could also be used in drug delivery systems, as a ligand for coordination chemistry, as an inhibitor of enzymes, and as a substrate for drug metabolism studies. It could also be used as a model compound for studying the structure and function of proteins and nucleic acids. Finally, it could be used in the development of new materials, such as polymers and nanomaterials, for use in a variety of applications.
合成法
N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea can be synthesized from pyridine and urea in a two-step process. In the first step, pyridine is reacted with anhydrous ammonia in an aqueous solution to form 2-pyridinol. In the second step, 2-pyridinol is reacted with urea in an aqueous solution to form this compound. The reaction conditions for this synthesis method are mild and can be carried out at room temperature.
生化学分析
Biochemical Properties
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea has been found to exhibit cytokinin activity, which involves promoting cell division and growth . This compound interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is complex and can vary depending on the specific biochemical context.
Cellular Effects
In terms of cellular effects, N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to selectively target some members of the class III receptor tyrosine kinase family, which plays a crucial role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound exerts its effects at the molecular level, influencing the activity of key enzymes and proteins within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea can vary with different dosages in animal models . Studies have shown that this compound exhibits a promising antitumor activity both in vitro and in vivo in a murine solid tumor model .
Metabolic Pathways
N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
The subcellular localization of N-phenyl-N’-[4-(2-pyridinyl)-2-pyrimidinyl]urea can influence its activity or function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
特性
IUPAC Name |
1-phenyl-3-(4-pyridin-2-ylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(19-12-6-2-1-3-7-12)21-15-18-11-9-14(20-15)13-8-4-5-10-17-13/h1-11H,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHYBVSNVRQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2976103.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2976106.png)
![2-cyano-N-(propan-2-yl)-3-[4-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2976107.png)
![7-[(2-Chlorophenyl)methyl]-8-ethylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2976108.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2976110.png)
![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)



![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/no-structure.png)

![N-(4-ethylphenyl)-2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2976121.png)
